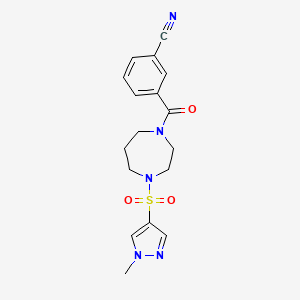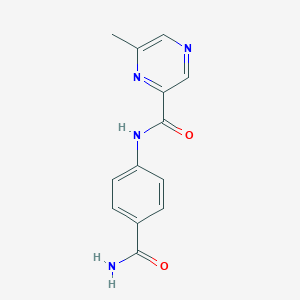
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide, also known by its chemical formula C₁₄H₁₁N₃O₂ , is a synthetic organic compound. It belongs to the class of pyrazine derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.
Synthesis Analysis
The synthesis of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions, cyclizations, and functional group transformations. The most common approach includes the reaction of 4-aminobenzamide with 6-methylpyrazine-2-carboxylic acid, followed by carbamoylation. The yield and purity of the synthesized compound depend on reaction conditions, reagents, and purification methods.
Molecular Structure Analysis
The molecular structure of N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide consists of a pyrazine ring fused with a phenyl ring. The carbamoyl group (-CONH₂) is attached to the phenyl moiety. The compound’s planar geometry and electronic properties play a crucial role in its interactions with biological targets.
Chemical Reactions Analysis
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. Researchers have investigated its reactivity with different nucleophiles and electrophiles. Understanding its reactivity profile is essential for designing derivatives with improved properties.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide typically melts in the range of 180°C to 190°C.
- Solubility : It exhibits moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide, methanol).
- Chemical Properties :
- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
- UV-Vis Absorption : It shows characteristic absorption bands in the UV-Vis spectrum.
- Acid-Base Behavior : N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide behaves as a weak acid due to the carbamoyl group.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.
- Environmental Impact : Assessments regarding its environmental persistence and impact are necessary.
- Storage : Store the compound in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
- Biological Studies : Investigate its potential as an anticancer agent, antimicrobial, or anti-inflammatory drug.
- Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to enhance activity.
- Formulation Development : Optimize formulations for oral or topical administration.
- Materials Science : Evaluate its use in organic electronics or as a building block for functional materials.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-6-15-7-11(16-8)13(19)17-10-4-2-9(3-5-10)12(14)18/h2-7H,1H3,(H2,14,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUONAQTEFIVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Carbamoylphenyl)-6-methylpyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590650.png)
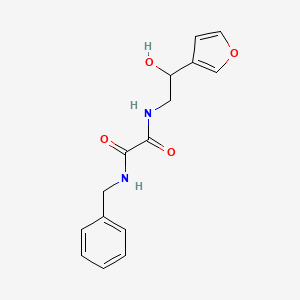

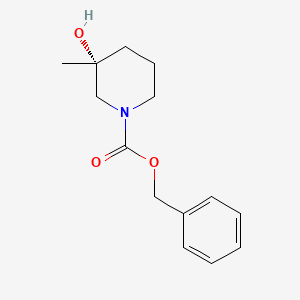
![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)
![9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2590659.png)
![3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile](/img/structure/B2590660.png)
![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)
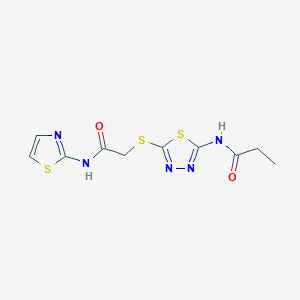
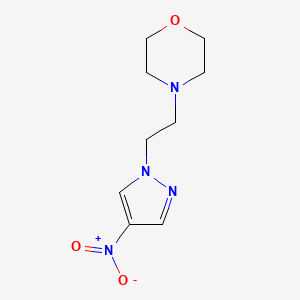
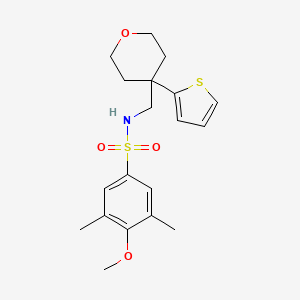
![(E)-N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenylethenesulfonamide](/img/structure/B2590670.png)
